![molecular formula C28H23ClF2N6O3 B10771974 (1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B10771974.png)
(1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide
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Overview
Description
(1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide is a useful research compound. Its molecular formula is C28H23ClF2N6O3 and its molecular weight is 565.0 g/mol. The purity is usually 95%.
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Biological Activity
The compound (1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, commonly referred to as MRS5698, has been extensively studied for its biological activity, particularly as a selective agonist of the A3 adenosine receptor (A3AR). This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of MRS5698
MRS5698 is a synthetic derivative designed to enhance selectivity and potency towards A3ARs. The structural modifications in MRS5698 include a bicyclo[3.1.0]hexane ring system replacing the ribose moiety typically found in nucleosides, which contributes to its unique pharmacological profile.
MRS5698 functions primarily as an agonist at the A3 adenosine receptor. The activation of A3ARs is associated with various physiological processes including modulation of inflammation and pain pathways. This receptor is coupled to G proteins that influence intracellular signaling cascades:
- G Protein Coupling : A3ARs couple primarily to G_i and G_q proteins.
- Intracellular Effects : Activation leads to inhibition of adenylate cyclase and modulation of phospholipase C pathways, resulting in changes in intracellular calcium levels and protein kinase activation.
Pain Modulation
Research indicates that MRS5698 exhibits significant analgesic properties in models of neuropathic pain. In vivo studies have demonstrated that:
- Efficacy : MRS5698 effectively reverses mechanoallodynia in neuropathic pain models.
- Oral Bioavailability : The compound has shown good oral bioavailability in animal studies, making it a potential candidate for clinical applications in pain management.
Pharmacokinetics and Toxicology
Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of MRS5698:
- Stability : MRS5698 is stable in various biological fluids and does not significantly inhibit cytochrome P450 enzymes at concentrations below 10 μM.
- Plasma Protein Binding : High binding affinity to plasma proteins was observed.
- Toxicity : In preclinical trials, MRS5698 was well-tolerated at doses up to 200 mg/kg in rats.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of MRS5698:
- Neuropathic Pain Model Study (2015) :
- Pharmacokinetics Study (2017) :
Summary Table of Biological Activity
Property | Description |
---|---|
Target Receptor | A3 Adenosine Receptor |
Mechanism | Agonist; modulates pain pathways |
Efficacy in Pain Models | Significant analgesic effect in neuropathic pain |
Oral Bioavailability | Confirmed in preclinical studies |
Safety Profile | Well-tolerated at high doses |
Scientific Research Applications
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties due to its ability to interact with specific targets in cancer cells. The purine moiety can mimic nucleotides, potentially disrupting nucleic acid synthesis in rapidly dividing cells. Studies have shown that compounds with similar structures often act as inhibitors of key enzymes involved in cancer cell proliferation.
Neurological Effects
The presence of the chlorophenyl and difluorophenyl groups suggests potential interactions with neurotransmitter receptors. Preliminary studies indicate that compounds with similar scaffolds can modulate adenosine receptors, which are implicated in various neurological disorders . This opens avenues for exploring its use in treating conditions like epilepsy or neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high purity and yield. Variations in synthesis can lead to derivatives that may enhance efficacy or reduce toxicity:
Derivative | Potential Application | Notes |
---|---|---|
Compound A | Enhanced anticancer activity | Increased lipophilicity |
Compound B | Improved neurological effects | Better receptor selectivity |
Case Study: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the inhibition of DNA replication enzymes .
Case Study: Neurological Modulation
Another research effort focused on the neurological implications of similar compounds. The study utilized animal models to assess the impact on seizure thresholds, indicating a potential role in epilepsy management .
Properties
IUPAC Name |
(1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLLLJJYBWLGHW-CIZVZKTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.